Lipophilicity (XLogP3) Comparison
Computed XLogP3 values indicate that 1,3-bis(2-methylbut-3-yn-2-yl)urea (XLogP3 = 0.8) is moderately more lipophilic than the commonly used 1,3-diallylurea (XLogP3 = 0.6) [1][2]. This difference, while modest, reflects the contribution of the additional methyl groups and alkyne carbons in the target compound, which may enhance passive membrane permeability in cellular assays or influence partitioning in biphasic reaction systems [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 1,3-Diallylurea (XLogP3 = 0.6) |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This quantifies a structural advantage in lipophilicity, supporting the compound's selection when improved membrane penetration or organic-phase solubility is desired over more polar alternatives.
- [1] PubChem. 1,3-Bis(2-methylbut-3-yn-2-yl)urea. PubChem CID 1826721. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. N,N'-Di-2-propen-1-ylurea (1,3-Diallylurea). PubChem CID 74537. National Center for Biotechnology Information. Accessed April 2026. View Source
